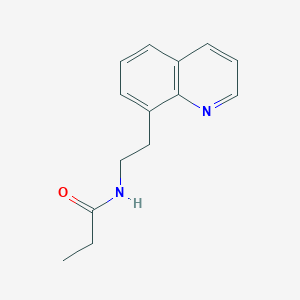
n-(2-(Quinolin-8-yl)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(Quinolin-8-yl)ethyl)propionamide: is a chemical compound that features a quinoline ring, which is a nitrogen-containing heterocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Quinolin-8-yl)ethyl)propionamide typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the ethyl and propionamide groups. One common method involves the alkylation of quinoline with 2-bromoethylamine, followed by acylation with propionyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: n-(2-(Quinolin-8-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: n-(2-(Quinolin-8-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a ligand in the development of new drugs or as a probe to investigate biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals.
作用機序
The mechanism of action of n-(2-(Quinolin-8-yl)ethyl)propionamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Quinoline: A simpler structure without the ethyl and propionamide groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position of the quinoline ring.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness: n-(2-(Quinolin-8-yl)ethyl)propionamide is unique due to the presence of both the ethyl and propionamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
N-(2-quinolin-8-ylethyl)propanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-13(17)15-10-8-12-6-3-5-11-7-4-9-16-14(11)12/h3-7,9H,2,8,10H2,1H3,(H,15,17) |
InChIキー |
LPQYGTJPBGYVGS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















